An In-depth Technical Guide to 1,1-Dimethylhydrazine-d8 DCl for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,1-Dimethylhydrazine-d8 DCl for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,1-Dimethylhydrazine-d8 DCl, a critical tool for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific expertise.
Section 1: Core Compound Profile & Significance
1,1-Dimethylhydrazine-d8 DCl is the deuterated form of 1,1-Dimethylhydrazine (also known as Unsymmetrical Dimethylhydrazine or UDMH), presented as a dihydrochloride salt. Its significance in a research and development setting lies primarily in its utility as an internal standard for the accurate quantification of UDMH in various matrices.
Chemical Abstracts Service (CAS) Number: 1219802-85-3
The parent compound, UDMH, is a hypergolic rocket propellant and is also used in chemical synthesis.[1][2] Due to its toxicity and potential environmental contamination, sensitive and accurate detection methods are crucial.[3][4] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards like 1,1-Dimethylhydrazine-d8 DCl, is the gold standard for such analyses.[5][6]
Physicochemical Properties
A comparative summary of the key physicochemical properties of 1,1-Dimethylhydrazine and its deuterated analog is presented below.
| Property | 1,1-Dimethylhydrazine (UDMH) | 1,1-Dimethylhydrazine-d8 DCl |
| CAS Number | 57-14-7 | 1219802-85-3 |
| Molecular Formula | C₂H₈N₂ | C₂D₈N₂·DCl |
| Molecular Weight | 60.10 g/mol | 105.62 g/mol [7] |
| Appearance | Colorless liquid with a fishy, ammonia-like odor[8] | Typically a solid |
| Boiling Point | 63 °C[2] | Not applicable (as a salt) |
| Solubility | Miscible with water, ethanol, and kerosene[1] | Soluble in water |
Section 2: Synthesis and Isotopic Labeling
The synthesis of 1,1-Dimethylhydrazine-d8 DCl is not extensively detailed in publicly available literature. However, based on established synthetic routes for the unlabeled compound, a plausible pathway for deuteration can be inferred.
One common industrial synthesis of UDMH involves the reaction of dimethylamine with chloramine.[9] To produce the d8 analog, one would start with deuterated dimethylamine (dimethylamine-d6). The subsequent reaction with a deuterated chloramine source, or reaction with chloramine followed by H/D exchange under appropriate conditions, would yield the fully deuterated hydrazine. The final step would involve treatment with deuterium chloride to form the stable dihydrochloride salt.
Another established synthesis route involves the reduction of N-nitrosodimethylamine.[9][10] A deuterated version of this synthesis would begin with dimethylamine-d6, which would be nitrosated and subsequently reduced using a deuterium source to yield 1,1-dimethylhydrazine-d8.
The rationale for using a d8-labeled standard is to provide a significant mass shift from the unlabeled analyte in mass spectrometric analysis, ensuring clear separation of the signals and preventing isotopic crosstalk.
Section 3: Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry
The primary application of 1,1-Dimethylhydrazine-d8 DCl is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of UDMH. This technique is particularly valuable in complex matrices such as environmental samples (water, soil) and biological fluids, where matrix effects can significantly impact analytical accuracy.[5][6][11]
The Principle of Isotope Dilution
Isotope dilution relies on the addition of a known amount of an isotopically labeled standard (in this case, 1,1-Dimethylhydrazine-d8 DCl) to a sample containing the unlabeled analyte (UDMH). The labeled standard behaves chemically and physically identically to the native analyte throughout sample preparation and analysis. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately calculated, as any sample loss or variation in instrument response will affect both compounds equally.
Section 4: Experimental Protocol: Quantification of UDMH in Water by GC-MS
This section provides a detailed, step-by-step methodology for the quantification of UDMH in a water sample using 1,1-Dimethylhydrazine-d8 DCl as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Materials and Reagents
-
1,1-Dimethylhydrazine (UDMH) standard
-
1,1-Dimethylhydrazine-d8 DCl internal standard
-
High-purity water (for calibration standards)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
4-Nitrobenzaldehyde (derivatizing agent)
-
Potassium carbonate
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
Standard Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of UDMH standard and dissolve in 10 mL of methanol.
-
Accurately weigh approximately 10 mg of 1,1-Dimethylhydrazine-d8 DCl and dissolve in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the UDMH primary stock solution in high-purity water to achieve concentrations ranging from 0.1 to 100 µg/L.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the 1,1-Dimethylhydrazine-d8 DCl primary stock solution with methanol.
-
Sample Preparation and Derivatization
The direct analysis of the highly polar and reactive UDMH by GC-MS can be challenging. Derivatization is often employed to improve chromatographic performance and detection sensitivity.[12][13]
-
To a 10 mL aliquot of each calibration standard and water sample, add 10 µL of the 10 µg/mL 1,1-Dimethylhydrazine-d8 DCl internal standard spiking solution.
-
Add 1 mL of a 1 mg/mL solution of 4-nitrobenzaldehyde in methanol.
-
Add 1 g of potassium carbonate to adjust the pH and facilitate the reaction.
-
Vortex the mixture for 2 minutes to ensure complete derivatization.
-
Add 2 mL of dichloromethane and vortex for 2 minutes for liquid-liquid extraction of the derivatized products.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
GC Column: A mid-polarity column such as a DB-5ms or equivalent is suitable.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the derivatized UDMH and its d8-labeled counterpart. The exact m/z values will depend on the derivatizing agent used.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized UDMH to the peak area of the derivatized 1,1-Dimethylhydrazine-d8 DCl against the concentration of the UDMH calibration standards.
-
Calculate the concentration of UDMH in the unknown samples using the regression equation from the calibration curve.
Section 5: Trustworthiness and Self-Validating Systems
The protocol described above is designed to be a self-validating system. The use of an isotopically labeled internal standard inherently corrects for variations in extraction efficiency, injection volume, and instrument response. To further ensure the trustworthiness of the results, the following quality control measures should be implemented:
-
Method Blank: An aliquot of high-purity water is carried through the entire sample preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A sample of high-purity water is spiked with a known concentration of UDMH and analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a real sample is spiked with a known amount of UDMH and analyzed in duplicate to evaluate the effect of the sample matrix on the analytical results.
Section 6: Visualizations
Logical Workflow for UDMH Quantification
Caption: Workflow for the quantification of UDMH in water samples.
Metabolic Pathway of 1,1-Dimethylhydrazine
The metabolism of UDMH can proceed through several pathways, including demethylation and oxidation, which are relevant in toxicological studies.[14][15]
Caption: Simplified metabolic pathway of 1,1-Dimethylhydrazine.
Section 7: Conclusion
1,1-Dimethylhydrazine-d8 DCl is an indispensable tool for the accurate and reliable quantification of UDMH. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and self-validating method, essential for environmental monitoring, toxicological research, and ensuring safety in industries where UDMH is utilized. This guide has provided a comprehensive overview of its properties, synthesis rationale, and a detailed experimental protocol for its application, empowering researchers and drug development professionals with the knowledge to confidently employ this critical analytical standard.
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